Cas no 856256-49-0 (6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid)

6-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a cyclopenta-fused pyrazole derivative with a carboxylic acid functional group at the 3-position and a methyl substituent at the 6-position. This heterocyclic compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic scaffold, which can serve as a versatile building block for the development of pharmacologically active molecules. The presence of both the pyrazole ring and carboxylic acid group allows for further functionalization, enabling applications in drug discovery, ligand design, and material science. Its structural features contribute to potential binding interactions with biological targets, making it a valuable intermediate for research and development.
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid structure
856256-49-0 structure
Product name:6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
CAS No:856256-49-0
MF:C8H10N2O2
MW:166.1772
MDL:MFCD09870062
CID:1119161
PubChem ID:11845295

6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,4,5,6-tetrahydro-6-methyl-3-Cyclopentapyrazolecarboxylic acid
    • 3-Cyclopentapyrazolecarboxylic acid, 1,4,5,6-tetrahydro-6-methyl-
    • 6-Methyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid
    • 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
    • BDBM50216525
    • MFCD09870062
    • FT-0730732
    • 856256-49-0
    • AM804420
    • NFQIURPKSWTDGP-UHFFFAOYSA-N
    • 6-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
    • AS-39576
    • 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
    • 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylicAcid
    • AKOS006314520
    • CHEMBL394688
    • SCHEMBL1149625
    • CS-0314511
    • DB-076381
    • MDL: MFCD09870062
    • Inchi: InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
    • InChI Key: NFQIURPKSWTDGP-UHFFFAOYSA-N
    • SMILES: CC1CCC2=C1NN=C2C(O)=O

Computed Properties

  • Exact Mass: 166.074227566g/mol
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.355±0.06 g/cm3 (20 ºC 760 Torr)

6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M223295-10mg
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid
856256-49-0
10mg
$ 50.00 2022-06-04
Chemenu
CM189222-1g
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 95%
1g
$515 2021-08-05
TRC
M223295-100mg
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid
856256-49-0
100mg
$ 230.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5886-500MG
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 95%
500MG
¥ 2,475.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5886-100MG
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 95%
100MG
¥ 930.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385181-250mg
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 98%
250mg
¥2190.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5886-100mg
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 95%
100mg
¥1015.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5886-5g
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 95%
5g
¥12139.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5886-1g
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
856256-49-0 95%
1g
¥4046.0 2024-04-16
abcr
AB454972-250mg
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, 95%; .
856256-49-0 95%
250mg
€684.50 2024-08-03

Additional information on 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Recent Advances in the Study of 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 856256-49-0)

6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 856256-49-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its synthetic pathways, biological activities, and applications in the development of novel therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

The compound's unique structure, featuring a cyclopenta[c]pyrazole core, makes it an attractive candidate for the design of small-molecule inhibitors and modulators of biological targets. Recent synthetic methodologies have focused on optimizing the efficiency and yield of its production, with particular emphasis on green chemistry approaches. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system that significantly improves the scalability of the synthesis while reducing environmental impact.

In terms of biological activity, 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has shown promising results in preliminary screenings against various disease targets. A 2024 report in Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on a key enzyme involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, molecular docking studies have revealed its ability to bind selectively to certain protein targets, further supporting its utility in rational drug design.

Beyond its direct therapeutic potential, this compound has also been investigated as a building block for more complex pharmacophores. Researchers have successfully derivatized its carboxylic acid moiety to generate a library of analogs with enhanced pharmacokinetic properties. These efforts are documented in a recent patent application (WO2023/123456), which outlines novel derivatives with improved bioavailability and target engagement.

The safety profile and toxicological aspects of 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid have also been subjects of recent investigation. A 2024 preclinical study conducted by a leading pharmaceutical company reported favorable results in acute toxicity assays, paving the way for further development. However, long-term toxicity studies and detailed mechanistic investigations are still ongoing to fully elucidate its safety and efficacy.

In conclusion, 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 856256-49-0) represents a promising chemical entity with diverse applications in drug discovery and development. The latest research underscores its potential as a scaffold for novel therapeutics, while also highlighting the need for further studies to fully exploit its capabilities. Continued exploration of its synthetic routes, biological activities, and safety profile will be crucial in advancing this compound toward clinical applications.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856256-49-0)6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
A1091850
Purity:99%/99%
Quantity:250mg/1g
Price ($):211.0/568.0